molecular formula C19H35NO B12431646 cis-Hydroxy perhexiline-d11

cis-Hydroxy perhexiline-d11

Cat. No.: B12431646
M. Wt: 304.6 g/mol
InChI Key: DZFRYNPJLZCKSC-GKJWJTBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

cis-Hydroxy perhexiline-d11, like its parent compound, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cis-Hydroxy perhexiline-d11 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Hydroxy perhexiline-d11 is similar to that of its parent compound, cis-Hydroxy perhexiline. It acts by inhibiting the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization .

Comparison with Similar Compounds

cis-Hydroxy perhexiline-d11 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

These compounds share similar mechanisms of action but differ in their isotopic composition and specific research applications.

Biological Activity

Introduction

Cis-Hydroxy perhexiline-d11 is a deuterated metabolite of the drug perhexiline, primarily recognized for its role in cardiovascular pharmacotherapy. This compound, with the molecular formula C19D11H24NOC_{19}D_{11}H_{24}NO and a molecular weight of 304.56 g/mol, is significant in pharmacological research due to its unique isotopic labeling, which enhances its traceability in metabolic studies and pharmacokinetic investigations .

Pharmacodynamics and Mechanism of Action

This compound exhibits notable biological activity, primarily influencing cardiac tissues. It is involved in improving myocardial efficiency and reducing oxygen consumption, thereby enhancing coronary blood flow. This mechanism is particularly beneficial for conditions like angina pectoris and heart failure . The compound operates through vasodilatory effects, which are crucial for alleviating symptoms associated with ischemic heart diseases.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityUnique Aspects
This compoundCardiac efficiency improvementIsotopically labeled for tracking
PerhexilineVasodilationOriginal formulation
Hydroxy PerhexilineSimilar cardiac effectsLacks isotopic labeling
Piperidine DerivativesVaries widelyDiverse pharmacological activities

Metabolism and Pharmacokinetics

The metabolism of this compound involves interactions with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. These interactions can influence the metabolism of co-administered drugs, which is critical for optimizing therapeutic regimens and minimizing adverse effects .

Case Study: Pharmacokinetic Variability

A study involving patients on a stable dose of perhexiline revealed significant inter- and intraday variability in plasma concentrations of both perhexiline and its metabolite hydroxyperhexiline. The findings indicated that the formation of hydroxyperhexiline occurs rapidly, suggesting presystemic metabolism .

  • Study Design : Twelve adult patients were monitored over a 24-hour period.
  • Findings :
    • Mean time-to-maximum concentration (tmaxt_{max}) for perhexiline was 6 hours, while for hydroxyperhexiline it was 4 hours.
    • Variability in plasma concentrations was noted, with a mean increase over baseline of 21.3% for perhexiline and 10.8% for hydroxyperhexiline.

This study underscores the importance of understanding individual metabolic responses to optimize dosing strategies for drugs like perhexiline and its metabolites.

Table 2: Pharmacokinetic Parameters from Case Study

ParameterPerhexilineHydroxyperhexiline
Mean tmaxt_{max} (hours)64
Mean Increase Over Baseline (%)21.3%10.8%
Interday Variability0.90 (95% CI: 0.77-1.03)0.96 (95% CI: 0.81-1.18)

Clinical Implications

The clinical implications of this compound are profound, particularly in managing cardiovascular diseases. Its ability to enhance myocardial efficiency while being tracked accurately due to deuteration makes it a valuable tool in both clinical and research settings.

Properties

Molecular Formula

C19H35NO

Molecular Weight

304.6 g/mol

IUPAC Name

4-[(1S)-2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16?,17?,18?,19-/m0/s1/i1D2,2D2,3D2,6D2,7D2,15D

InChI Key

DZFRYNPJLZCKSC-GKJWJTBESA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.